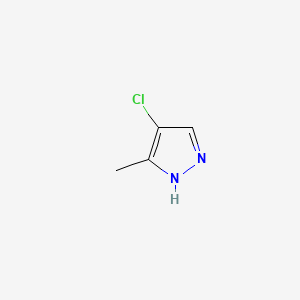

4-chloro-3-methyl-1H-pyrazole

Description

Role of 4-Chloro-3-methyl-1H-pyrazole as a Versatile Synthetic Scaffold for Advanced Chemical Entities

This compound serves as a key building block in organic synthesis, primarily due to its reactive sites that allow for the construction of more elaborate molecules. evitachem.com The chlorine atom at the 4-position and the reactive nitrogen atoms in the pyrazole (B372694) ring are key handles for chemical modification. acs.orgresearchgate.net This versatility makes it an important intermediate for producing a range of advanced chemical entities, including pharmaceuticals and agrochemicals. evitachem.com

The synthesis of other complex heterocyclic compounds often starts with precursors like this compound. hilarispublisher.com For example, it can be used to create pyrazole-4-carbaldehydes through formylation reactions, which are then converted into other functional groups or used to build larger ring systems. researchgate.netmdpi.com The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities to the pyrazole core. evitachem.com These reactions are fundamental in creating libraries of compounds for screening for biological activity.

Table 2: Synthetic Transformations of Halogenated Pyrazoles

| Reaction Type | Description | Resulting Compound Type | References |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Introduction of a formyl (-CHO) group onto the pyrazole ring. | Pyrazole-carbaldehydes | mdpi.com |

| Nucleophilic Substitution | Replacement of the chlorine atom with various nucleophiles (e.g., amines, thiols). | Substituted pyrazoles | evitachem.com |

| N-Alkylation/N-Arylation | Addition of alkyl or aryl groups to the nitrogen atoms of the pyrazole ring. | N-substituted pyrazoles | nih.gov |

The strategic placement of the chloro and methyl groups on the pyrazole ring influences the regioselectivity of subsequent reactions, guiding the synthesis toward desired products. This control is crucial for the efficient construction of complex target molecules with specific biological functions.

Historical Development and Evolution of Research Involving Halogenated Pyrazole Derivatives

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.netnih.gov This discovery laid the groundwork for over a century of research into this important class of heterocyclic compounds. nih.gov Early work focused on the basic synthesis and reactivity of the pyrazole ring, leading to the development of the first synthetic pyrazole-based drug, Antipyrine.

The introduction of halogen atoms to the pyrazole scaffold marked a significant evolution in the field. Researchers discovered that halogenation, the process of adding halogen atoms like chlorine or bromine, could dramatically alter the electronic properties and biological activity of the parent molecule. Halogenation at the C4 position of the pyrazole ring is a common and often primary step in the synthesis of more complex derivatives. researchgate.net

The development of methods for selective halogenation has been a key area of research. researchgate.net Initially, direct halogenation often resulted in mixtures of products, but more sophisticated methods have been developed to control where the halogen atom is placed on the ring. researchgate.netresearchgate.net For instance, electrophilic halogenation typically occurs at the 4-position if it is unsubstituted. researchgate.net The synthesis of specifically substituted compounds like this compound is a result of this evolution in synthetic methodology, enabling the creation of tailored building blocks for drug discovery and agrochemical development. researchgate.netderpharmachemica.com

Table 3: Timeline of Key Developments in Pyrazole Chemistry

| Date | Development | Significance | References |

|---|---|---|---|

| 1883 | Ludwig Knorr reports the first synthesis of a pyrazole derivative. | Established the field of pyrazole chemistry. | globalresearchonline.net |

| 1883 | Knorr develops the first 5-pyrazolone. | Led to the creation of Antipyrine, an early synthetic drug. | globalresearchonline.net |

| 1898 | Hans von Pechmann develops a method to synthesize pyrazole from acetylene (B1199291) and diazomethane. | Provided a fundamental synthetic route for the parent pyrazole ring. | |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. | Demonstrated the biological relevance of the pyrazole system. |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDKUXJKMAFCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166524 | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15878-08-7, 1092682-87-5 | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole, 4-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1092682-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Methyl 1h Pyrazole and Its Structural Analogs

Established Synthetic Pathways for the Pyrazole (B372694) Core Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of 4-chloro-3-methyl-1H-pyrazole. Established methods primarily involve the cyclocondensation of a hydrazine source with a 1,3-dielectrophilic species.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a robust platform for the construction of functionalized pyrazoles, allowing for the sequential introduction of desired substituents. A common strategy begins with the Claisen condensation of a ketone with an ester to generate a 1,3-dicarbonyl intermediate. For instance, the reaction of a ketone with ethyl chloroformate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can yield a β-ketoester. This intermediate can then be reacted in situ with hydrazine or its derivatives to form the pyrazole ring researchgate.net. This approach offers flexibility in the choice of starting materials, thereby allowing for the synthesis of a wide array of substituted pyrazoles.

Another multi-component approach involves the reaction of aldehydes, ketones, and hydrazine monohydrochloride to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles using agents like bromine or by heating in DMSO under an oxygen atmosphere organic-chemistry.org. Furthermore, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence organic-chemistry.org.

Condensation Reactions with Hydrazine Derivatives

The Knorr pyrazole synthesis and related condensation reactions are the most traditional and widely used methods for pyrazole core formation. These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent nih.govbeilstein-journals.org. To obtain a 3-methyl substituted pyrazole, a β-ketoester such as ethyl acetoacetate can be reacted with hydrazine researchgate.netmdpi.com. The use of methylhydrazine in this reaction can lead to the formation of N-methylated pyrazoles, although it may result in a mixture of regioisomers conicet.gov.ar.

The regioselectivity of the condensation reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone can be influenced by the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles conicet.gov.ar.

A direct and efficient one-pot strategy for the synthesis of 4-chloropyrazoles involves the cyclization and chlorination of hydrazines using trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent under mild conditions mdpi.com. This method allows for the concurrent construction of the pyrazole ring and its functionalization at the 4-position mdpi.com.

| Starting Materials | Reaction Type | Key Features | Product Type |

| Ketone, Ester, Hydrazine | Multi-step (Claisen condensation followed by cyclization) | Flexible, allows for diverse substitutions | Substituted Pyrazole |

| Aldehyde, Ketone, Hydrazine | Multi-component | One-pot synthesis of pyrazolines, followed by oxidation | Substituted Pyrazole |

| 1,3-Dicarbonyl, Hydrazine | Condensation (Knorr synthesis) | Classic, widely used method | Substituted Pyrazole |

| Hydrazine, TCCA | One-pot Cyclization/Chlorination | Direct synthesis of 4-chloropyrazoles | 4-Chloropyrazole |

Introduction and Functionalization Strategies for Chloro and Methyl Groups

The introduction of the chloro and methyl groups onto the pyrazole ring can be achieved either by incorporating them into the starting materials or by functionalizing a pre-formed pyrazole core.

For the introduction of the 3-methyl group, a common strategy is to use a starting material that already contains this functionality. For example, the condensation of ethyl acetoacetate with hydrazine directly yields a 3-methyl-5-pyrazolone, a precursor to 3-methylpyrazoles mdpi.com.

The chlorination of the pyrazole ring at the 4-position can be accomplished through various methods. Direct chlorination of a pyrazole with a hydrogen atom at the 4-position can be achieved using reagents such as hypochloric acid or its salts in the absence of carboxylic acid google.com. Other chlorinating agents like thionyl chloride in the presence of a catalyst have also been employed to produce 4-chloropyrazole derivatives google.com. The reaction of pyrazoles with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can also yield 4-chloropyrazoles mdpi.com.

N-methylation of the pyrazole ring is a key step for obtaining certain derivatives. While direct methylation can sometimes lead to a mixture of N1 and N2 isomers, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed to achieve high N1-selectivity nih.govresearcher.lifeacs.orgconsensus.app.

Electrochemical Chlorination Techniques for Pyrazole Synthesis

Electrochemical methods offer an alternative and often more environmentally friendly approach to the halogenation of heterocyclic compounds. The electrochemical C-H chlorination of pyrazoles has been demonstrated as a viable method for the synthesis of 4-chloropyrazoles mdpi.comresearchgate.net. This process typically involves the electrooxidation of a chloride source to generate a reactive chlorine species, which then reacts with the pyrazole ring mdpi.com.

The efficiency and yield of electrochemical chlorination can be influenced by the substituents present on the pyrazole ring. Pyrazoles with electron-donating groups are generally more susceptible to electrophilic substitution. The reaction conditions, such as the solvent system and the amount of electricity passed, can be optimized to maximize the yield of the desired monochlorinated product and minimize the formation of di- or trichlorinated byproducts mdpi.com. This technique represents a promising approach for the functionalization of pyrazole-type compounds mdpi.com.

Synthesis of Key Intermediates from this compound and Related Precursors

The functionalization of the this compound core is crucial for its use as a synthetic intermediate. The introduction of a formyl group at the 5-position to create this compound-5-carbaldehyde and its derivatives is a particularly important transformation.

Formation of this compound-5-carbaldehyde and its Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles ijpcbs.commdpi.comrsc.org. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) ijpcbs.comsemanticscholar.org.

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a well-documented example of this transformation. It is prepared by the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one mdpi.comresearchgate.net. Similarly, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one nih.gov. The reaction involves the treatment of the pyrazolone (B3327878) with the Vilsmeier reagent, leading to both chlorination at the 5-position and formylation at the 4-position mdpi.com.

Following this established reactivity pattern, the synthesis of this compound-5-carbaldehyde would involve the Vilsmeier-Haack formylation of a suitable this compound precursor. The resulting carbaldehyde is a valuable intermediate that can undergo a variety of subsequent reactions, such as condensation with amines or nucleophilic additions, to generate a diverse range of more complex heterocyclic structures smolecule.comyu.edu.jo.

| Intermediate | Synthetic Method | Reagents | Key Transformation |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, POCl₃, DMF | Chlorination and Formylation |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | 1,3-Dimethyl-1H-pyrazol-5(4H)-one, POCl₃, DMF | Chlorination and Formylation |

Derivatization to Carboxylic Acids (e.g., 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid)

Another relevant analog, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is synthesized by the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate, followed by acid hydrolysis to yield the carboxylic acid. Furthermore, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a significant intermediate in the synthesis of antimicrobial compounds. evitachem.comchemicalbook.com Its synthesis often involves the chlorination of a suitable precursor followed by hydrolysis.

The general synthetic approach for these carboxylic acids is summarized in the table below:

| Starting Material | Reagents | Product | Reference |

| 1-methyl-3-bromo-4-chloropyrazole | 1. Sodium carbonate 2. Acid | 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | 1. Chlorinating agent 2. Hydrolysis | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | google.com |

Synthesis of Acid Chlorides (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride)

The conversion of pyrazole carboxylic acids to their corresponding acid chlorides is a fundamental transformation that activates the carboxyl group for further reactions, such as amidation and esterification. A key example is the synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. chemicalbook.com

This acid chloride is typically prepared by treating 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction involves the conversion of the carboxylic acid into the more reactive acid chloride, with the evolution of sulfur dioxide and hydrogen chloride as byproducts. This intermediate is a versatile reagent used in the synthesis of various derivatives, including amides and esters with potential pesticidal activity. evitachem.com

The general reaction for the formation of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is presented below:

| Reactant | Reagent | Product |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride |

Green Chemistry Principles in Pyrazole Synthesis Research

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction in recent years, aiming to develop more environmentally benign and sustainable chemical processes. nih.govbenthamdirect.com These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. nih.govbenthamdirect.com

Key strategies in the green synthesis of pyrazoles include:

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.govacs.org

Use of Green Solvents: Traditional organic solvents are often replaced with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. nih.gov Solvent-free reaction conditions are also being explored. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Use of Benign Catalysts: The development and use of non-toxic, recyclable, and efficient catalysts are central to green pyrazole synthesis. benthamdirect.comnih.gov

A comparative overview of traditional versus green synthesis approaches for pyrazoles is provided below:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., toluene, CH₂Cl₂) tandfonline.com | Employs water, ethanol, ionic liquids, or solvent-free conditions nih.govtandfonline.com |

| Reagents | May use stoichiometric amounts of hazardous reagents | Utilizes catalytic amounts of benign reagents benthamdirect.com |

| Energy | Typically relies on conventional heating | Utilizes microwave or ultrasound energy for efficiency nih.gov |

| Reaction Steps | Often involves multiple, sequential steps | Favors one-pot, multicomponent reactions nih.govacs.org |

| Atom Economy | Can be lower due to byproducts and protecting groups | Generally higher due to the nature of MCRs acs.org |

Stereoselective Approaches to Chiral Pyrazole Scaffolds

The development of stereoselective methods for the synthesis of chiral pyrazole and pyrazolone scaffolds is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry and drug development. These approaches aim to control the three-dimensional arrangement of atoms in the pyrazole-containing molecule.

Various strategies have been successfully employed to achieve stereoselectivity in pyrazole synthesis:

Chiral Auxiliaries: The use of a chiral auxiliary, such as tert-butanesulfonamide, can direct the stereochemical outcome of a reaction, leading to the formation of a specific stereoisomer. dntb.gov.ua

Organocatalysis: Chiral organic molecules, such as phosphoric acids and squaramides, have been utilized as catalysts to induce enantioselectivity in reactions forming chiral pyrazolone derivatives. researchgate.netacs.org

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands can catalyze enantioselective transformations to produce chiral pyrazoles. For instance, a copper/PyBisulidine complex has been used for the enantioselective alkynylation of pyrazole-4,5-diones. researchgate.net

Michael Addition Reactions: The stereoselective Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed to synthesize (E)- and (Z)-N-carbonylvinylated pyrazoles with high regio- and stereoselectivity. semanticscholar.org

These methods have enabled the synthesis of a diverse range of chiral pyrazole derivatives with high levels of enantiomeric excess (ee) and diastereoselectivity.

| Approach | Catalyst/Auxiliary | Type of Stereoselectivity | Example Product |

| Chiral Auxiliary | tert-butanesulfonamide | Diastereoselective | Chiral pyrazole derivatives dntb.gov.ua |

| Organocatalysis | Chiral phosphoric acid | Enantioselective | Chiral pyrazolones with a quaternary stereocenter researchgate.net |

| Metal Catalysis | Copper/PyBisulidine | Enantioselective | Chiral tertiary propargylic alcohols with a pyrazolone motif researchgate.net |

| Michael Addition | Silver carbonate | Regio- and stereoselective | (E)- and (Z)-N-carbonylvinylated pyrazoles semanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methyl 1h Pyrazole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Substitution: The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The electron density distribution in the pyrazole ring directs electrophiles primarily to the C4 position. quora.com This is because the resonance structures of the pyrazole ring show a higher electron density at this carbon. quora.com Common electrophilic substitution reactions include:

Halogenation: The introduction of a halogen atom at the C4 position can be achieved through various methods. For instance, the electrosynthesis of 4-chloro-substituted pyrazoles can be carried out via the chlorination of the parent pyrazole on a platinum anode in aqueous sodium chloride solution. researchgate.net

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent (POCl₃/DMF) leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com In this case, the reaction proceeds with concomitant chlorination.

Nitration and Sulfonation: Pyrazoles can also undergo nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) at the C4 position. scribd.com

Nucleophilic Substitution: While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution (SNAᵣ), the presence of electron-withdrawing groups and a good leaving group (like the chloro group) can facilitate such reactions. The mechanism for SNAᵣ on electron-deficient aromatic compounds typically involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. stackexchange.com In the case of 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde, a close derivative of the title compound, the chlorine atom at the C5 position can be displaced by various nucleophiles. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Product |

| Chlorination | Chlorine/Tetrachloromethane | C4 | 4-Chloro-3-methyl-1H-pyrazole |

| Vilsmeier-Haack | POCl₃, DMF | C4 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro-3-methyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | 3-Methyl-1H-pyrazole-4-sulfonic acid |

| Nucleophilic Substitution | Phenols/Thiophenols, K₂CO₃, DMF | C5 (on a derivative) | 5-Phenoxy/Thiophenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

Reactions Involving Halogenated and Alkyl Functional Groups

The chloro and methyl groups on the this compound ring also participate in various chemical reactions, further expanding its synthetic utility.

Reactions of the Chloro Group: The chlorine atom at the C4 position is a key functional group that can be substituted by a variety of nucleophiles, serving as a handle for further molecular elaboration. As mentioned in the previous section, this atom can be displaced in nucleophilic aromatic substitution reactions. For instance, in the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the chloro group is readily substituted by phenoxides and thiophenoxides in the presence of a base like potassium carbonate in DMF at elevated temperatures. researchgate.net

Reactions of the Methyl Group: The methyl group at the C3 position can also be functionalized. One notable reaction is side-chain halogenation. For example, electrochemical chlorination has been shown to be effective for the chlorination of the side chain of pyrazoles. researchgate.net This suggests that under appropriate conditions, the methyl group of this compound could be converted to a chloromethyl or dichloromethyl group, which are versatile intermediates for further synthetic transformations.

| Functional Group | Reaction Type | Reagents/Conditions | Product |

| Chloro (at C5 of a derivative) | Nucleophilic Substitution | Phenols/Thiophenols, K₂CO₃, DMF, 80°C | 5-Aryloxy/Arylthio-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| Methyl (on a related pyrazole) | Side-chain Chlorination | Electrochemical chlorination | Chloromethyl/Dichloromethyl pyrazole derivative |

Formation of Schiff Bases and Related Imine Derivatives from Pyrazole Carbaldehydes

Pyrazole-4-carbaldehydes are valuable precursors for the synthesis of Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond. These are typically formed through the condensation reaction of a primary amine with an aldehyde. smolecule.com

A closely related derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, readily reacts with a variety of primary amines to form the corresponding Schiff bases. sigmaaldrich.com The reaction is usually carried out by refluxing the pyrazole-4-carbaldehyde and the amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of an acid such as glacial acetic acid. stackexchange.com A wide range of aromatic and heterocyclic amines can be used in this reaction, leading to a diverse library of pyrazole-based Schiff bases. smolecule.com

The general reaction is as follows: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde + R-NH₂ → 5-chloro-3-methyl-1-phenyl-4-[(E)-(R-imino)methyl]-1H-pyrazole

| Amine Reactant (R-NH₂) | Product Schiff Base |

| Aniline | (E)-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline |

| 4-Chloroaniline | (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline |

| 4-Methylaniline | N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylaniline |

| 5-Aminopyrazoles | Bis-pyrazole Schiff bases |

| Chitosan | Chitosan-pyrazole Schiff base |

Cyclization and Heterocycle Fusion Reactions Utilizing Pyrazole Building Blocks

This compound and its derivatives are versatile building blocks for the construction of various fused heterocyclic systems. These reactions often involve the pyrazole ring acting as a dinucleophile or being further functionalized to participate in cyclization reactions.

The formation of pyrazolo-pyridone and pyrazolochromene systems often involves the reaction of a suitably functionalized pyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-3-methyl-1H-pyrazole with 3-formylchromone in refluxing DMF with DBU as a catalyst leads to the formation of 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one, a pyrazolochromene derivative. sigmaaldrich.com While this example starts with an aminopyrazole, it highlights a common strategy for constructing such fused systems.

Pyrazolo-Triazoles: The synthesis of pyrazole-triazole hybrids can be achieved through various synthetic routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) starting from pyrazolyl azides. These azides can be prepared from the corresponding aminopyrazoles. mdpi.com

Pyrazolo-Pyridine Derivatives: The construction of the pyrazolo[3,4-b]pyridine scaffold is a well-established area of research. mdpi.com A common approach involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com For example, 5-amino-1-phenyl-pyrazole reacts with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ to yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com Another strategy involves the reaction of 2-chloronicotinonitriles with hydrazines. researchgate.net

The synthesis of pyrazolo[3,4-b]quinolines can be achieved using pyrazole derivatives as key starting materials. One prominent method involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. umich.edu For instance, the condensation of a 2-chloro-3-formyl quinoline (B57606) with a substituted phenylhydrazine (B124118) in ethanol with triethylamine (B128534) as a base yields the corresponding pyrazolo[3,4-b]quinoline. researchgate.net This reaction builds the pyrazole ring onto a pre-existing quinoline scaffold.

| Fused Heterocycle | Synthetic Strategy | Key Pyrazole Intermediate |

| Pyrazolochromene | Reaction with 3-formylchromone | 5-Amino-3-methyl-1H-pyrazole |

| Pyrazolo-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Pyrazolyl azide |

| Pyrazolo[3,4-b]pyridine | Cyclocondensation with α,β-unsaturated ketone | 5-Amino-1-phenyl-pyrazole |

| Pyrazolo[3,4-b]quinoline | Reaction with aromatic amines | 5-Chloro-4-formylpyrazole |

Biginelli and Hantzsch Cyclization Reactions

The Biginelli and Hantzsch reactions are classic multicomponent reactions that provide access to important classes of six-membered heterocyclic compounds, namely dihydropyrimidinones and dihydropyridines, respectively. wisdomlib.orgorganic-chemistry.orgwikipedia.orgwikipedia.org While there is a lack of specific literature detailing the participation of this compound as a primary substrate in these reactions, its structural features suggest potential roles in analogous cyclizations.

The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org For a pyrazole derivative to be directly involved, it would most likely be as a substituent on one of the principal reactants. For instance, a pyrazole-carboxamidine could be used in place of urea, which has been shown to produce 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. organic-chemistry.orgwikipedia.orgfiveable.me Similar to the Biginelli reaction, a pyrazole moiety could be incorporated by using a pyrazole-substituted aldehyde or β-ketoester. The reaction proceeds through the formation of an enamine and a chalcone-type intermediate, which then undergo a Michael addition followed by cyclization and dehydration. wikipedia.orgyoutube.com

Table 1: Potential Reactants for Incorporating a Pyrazole Moiety into Biginelli and Hantzsch Reactions

| Reaction Type | Pyrazole-Containing Reactant | Potential Product Class |

| Biginelli | Pyrazole-4-carbaldehyde | 4-(Pyrazol-4-yl)-dihydropyrimidinones |

| Biginelli | Pyrazole-carboxamidine | 2-(Pyrazol-1-ylimino)-dihydropyrimidines |

| Hantzsch | Pyrazole-4-carbaldehyde | 4-(Pyrazol-4-yl)-1,4-dihydropyridines |

| Hantzsch | Pyrazole-substituted β-ketoester | 3,5-Di(pyrazolylcarbonyl)-1,4-dihydropyridines |

Oxidative and Reductive Transformations of Pyrazole Intermediates

The oxidative and reductive transformations of pyrazole derivatives can lead to a wide array of functionalized compounds. The specific substituents on the pyrazole ring, such as the chloro and methyl groups in this compound, are key determinants of the reaction outcomes.

Oxidative Transformations:

The pyrazole ring itself is generally resistant to oxidation due to its aromatic nature. However, the substituents on the ring can be susceptible to oxidative processes. The methyl group at the C3 position could potentially be oxidized to a hydroxymethyl or even a carboxylic acid group under strong oxidizing conditions. For instance, the oxidation of methyl groups on other heterocyclic systems is a well-established transformation. The oxidation of pyrazole itself by cytochrome P-450 in hepatocytes has been shown to yield 4-hydroxyprazole. nih.gov

Reductive Transformations:

The pyrazole ring can be reduced under catalytic hydrogenation to yield pyrazolines and pyrazolidines. slideshare.net A more common reductive transformation for substituted pyrazoles involves the modification of its substituents. The chloro group at the C4 position of this compound could potentially be removed through reductive dehalogenation, using reagents such as hydrogen gas with a palladium catalyst.

Furthermore, if the pyrazole ring contains a nitro group, this can be readily reduced to an amino group, which is a common strategy for introducing amino functionality onto the pyrazole scaffold. mdpi.com

Table 2: Potential Oxidative and Reductive Transformations of Substituted Pyrazoles

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation of Methyl Group | Strong oxidizing agents (e.g., KMnO4) | Pyrazole-3-carboxylic acid |

| Reductive Dehalogenation | H2, Pd/C | 3-Methyl-1H-pyrazole |

| Reduction of Nitro Group | Sn/HCl or H2, Pd/C | Aminopyrazole derivative |

| Ring Reduction | Catalytic Hydrogenation | Pyrazoline/Pyrazolidine derivative |

Mechanistic Elucidation of Complex Derivatization Pathways

The derivatization of the this compound system can proceed through several mechanistic pathways, primarily electrophilic and nucleophilic substitution reactions. The existing substituents on the pyrazole ring play a crucial role in directing the regioselectivity of these reactions.

Electrophilic Substitution:

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. rrbdavc.orgquora.com In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position due to the higher electron density at this carbon. quora.comquora.com In this compound, the C4 position is blocked by the chloro substituent. Therefore, electrophilic attack would be directed to other available positions, with the directing effects of the methyl and chloro groups, as well as the two nitrogen atoms, influencing the outcome. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The interplay of these electronic effects would determine the site of further substitution.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a halogen at the C4 position of the pyrazole ring opens up the possibility of nucleophilic aromatic substitution (SNAr). stackexchange.compearson.com This type of reaction is facilitated in electron-deficient aromatic systems. stackexchange.com The electronegative nitrogen atoms in the pyrazole ring contribute to a decrease in electron density, making the ring more susceptible to nucleophilic attack. A strong nucleophile can attack the carbon bearing the chloro group, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product. osti.gov This pathway allows for the introduction of a variety of nucleophiles at the C4 position, providing a versatile method for the synthesis of diverse pyrazole derivatives.

Advanced Spectroscopic and Crystallographic Analyses in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of pyrazole (B372694) derivatives. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing definitive information about the molecular framework.

For 4-chloro-3-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the C5-proton, and the N-H proton. The ¹³C NMR spectrum provides information on each carbon atom in the molecule, including the methyl carbon and the three carbons of the pyrazole ring. It is important to note that this compound can exist as a tautomer (4-chloro-5-methyl-1H-pyrazole), and NMR spectra may reflect the presence of one or both forms depending on the solvent and temperature.

Table 1: Typical NMR Spectral Data for Substituted Pyrazoles This table presents representative chemical shift ranges for pyrazole derivatives based on available literature. Specific values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | N-H | 12.0 - 14.0 (broad) |

| C-H (ring) | 7.5 - 8.5 | |

| C-CH₃ | 2.1 - 2.5 | |

| ¹³C | C=C (C3/C5) | 135 - 150 |

| C-Cl (C4) | 105 - 115 | |

| C-H (C5/C3) | 125 - 135 | |

| C-CH₃ | 10 - 15 |

¹⁵N NMR spectroscopy, although less common, offers direct insight into the nitrogen environment, which is crucial for studying tautomerism and hydrogen bonding in pyrazole systems.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands confirm its structural features. The N-H stretching vibration is particularly characteristic, often appearing as a broad band due to hydrogen bonding.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole N-H | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | Pyrazole C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl C-H | 2850 - 2960 | Medium |

| C=N Stretch | Pyrazole Ring | 1550 - 1620 | Medium-Strong |

| C=C Stretch | Pyrazole Ring | 1450 - 1550 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

These characteristic absorptions provide a spectroscopic fingerprint for the compound, confirming the presence of the pyrazole ring, the methyl group, and the chloro-substituent.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₅ClN₂), the molecular ion peak (M⁺˙) in a high-resolution mass spectrum would confirm its molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M⁺˙ and [M+2]⁺˙ peak pattern, which is a definitive indicator of a chlorine-containing compound.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation of pyrazoles typically involves two primary pathways: the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | 116 | Molecular Ion |

| [M+2]⁺˙ | 118 | Isotope Peak due to ³⁷Cl |

| [M-HCN]⁺˙ | 89 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | 81 | Loss of chlorine radical |

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not detailed, extensive research on the closely related 4-chloro-1H-pyrazole provides critical insights applicable to pyrazole research.

In the solid state, NH-pyrazoles act as both hydrogen-bond donors (N-H) and acceptors (the sp²-hybridized N atom), leading to the formation of supramolecular assemblies. The crystal structure of 4-chloro-1H-pyrazole, determined at 170 K, reveals that the molecules form trimeric units through intermolecular N-H···N hydrogen bonds. This trimeric assembly is a common motif for 4-substituted pyrazoles. The N···N distances in these hydrogen bonds are typically in the range of 2.85 to 2.89 Å, consistent with moderate strength hydrogen bonds. These interactions dictate the crystal packing and influence the physical properties of the material.

A significant finding in the crystallography of pyrazoles is the phenomenon of proton disorder. In the crystal structure of 4-chloro-1H-pyrazole, the N-H proton is crystallographically disordered over two positions, each with a 50% occupancy. This means that within the crystal lattice, the proton does not reside on a single, fixed nitrogen atom but is statistically distributed between the two nitrogen atoms of the hydrogen-bonded pair. This disorder also leads to the averaging of the positions of the carbon and nitrogen atoms within the pyrazole ring, making the 'pyrrole-like' and 'pyridine-like' sides of the ring crystallographically indistinguishable. Such order-disorder transitions can have significant effects on the material's properties, including proton conductivity.

For pyrazole derivatives with flexible substituents, X-ray diffraction allows for a detailed analysis of their conformation. This is described by dihedral angles, which define the spatial relationship between different parts of a molecule. For instance, in studies of pyrazoles bearing phenyl substituents, the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring is a key structural parameter. In one complex derivative, (E)-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole ring and a 4-chlorophenyl ring was found to be 26.1(2)°. This type of analysis is crucial for understanding how substituents orient themselves relative to the heterocyclic core, which can impact intermolecular interactions like π-stacking and ultimately influence the compound's biological activity.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methyl 1h Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.comaip.org These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which in turn dictates its geometry, stability, and reactivity.

For 4-chloro-3-methyl-1H-pyrazole, DFT calculations could be used to optimize its three-dimensional geometry and compute key electronic descriptors. A primary focus would be on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. nih.govnih.gov

These calculations also yield a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents or biological targets. aip.org For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Table 1: Illustrative Quantum Chemical Properties for a Pyrazole Derivative

This table presents example data calculated for a related pyrazole derivative using DFT at the B3LYP/6-311++G** level of theory to illustrate the type of information generated from these studies.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.907 eV | Indicates electron-donating capability |

| ELUMO | -1.449 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.458 eV | Relates to chemical stability and reactivity nih.gov |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific protein target. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy value (in kcal/mol). nih.gov

In a typical study involving a pyrazole derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. semanticscholar.org The ligand's structure, optimized through quantum chemical calculations, is then docked into the active site. The simulation identifies the most stable binding poses and characterizes the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. researchgate.netnih.gov

For this compound, docking studies could predict its potential to inhibit various enzymes, such as kinases or cyclooxygenases, which are common targets for pyrazole-based drugs. nih.govnih.gov The results would reveal which amino acid residues in the active site interact with the pyrazole core, the chloro group, and the methyl group, providing a rationale for its binding affinity and selectivity. researchgate.net

Table 2: Example Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

This table shows hypothetical docking scores and key interactions for pyrazole compounds with different protein targets, illustrating how such data is typically presented. researchgate.netnih.gov

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | VEGFR-2 (2QU5) | -10.09 | Ala807, Lys808 |

| Derivative B | Aurora A (2W1G) | -8.57 | Tyr806, Gly810 |

| Derivative C | CDK2 (2VTO) | -10.35 | Ser811, Leu881 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as inhibitory concentration (IC50) or binding affinity. nih.gov

To develop a QSAR model for a series of pyrazole derivatives, researchers first compile a dataset of compounds with known activities. nih.gov Then, a wide range of molecular descriptors are calculated for each compound, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to identify the descriptors that have the most significant impact on activity and to generate a predictive model. researchgate.net

A QSAR study including this compound would help to understand how the chloro and methyl substituents influence its biological activity compared to other pyrazoles. nih.gov The resulting model could predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. nih.gov

Table 3: Illustrative 2D-QSAR Model for Anticancer Activity of Pyrazole Derivatives

This hypothetical QSAR equation demonstrates the relationship between molecular descriptors and the anticancer activity (pIC50) against a specific cell line.

| QSAR Model Equation: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C | |

|---|---|

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.82 |

| Q² (Cross-validated R²) | 0.80 |

| RMSE (Root Mean Square Error) | 0.25 |

Toxicity Prediction and Drug Score Studies using Computational Software (e.g., Osiris)

Before a compound can be considered for pharmaceutical development, its potential toxicity must be assessed. Computational toxicology provides rapid, in silico methods to predict adverse effects such as mutagenicity, tumorigenicity, irritancy, and reproductive effects based on a molecule's structure. mdpi.comresearchgate.net Software tools like the Osiris Property Explorer analyze a chemical structure for fragments that are known to be associated with toxicity risks. organic-chemistry.org

For this compound, these programs would compare its substructures against a database of known toxicophores. The software provides a color-coded risk assessment, highlighting potential liabilities. organic-chemistry.org

Table 4: Example Osiris Prediction for a Pyrazole Derivative

This table presents a hypothetical output from the Osiris Property Explorer for a pyrazole compound, illustrating the type of data used to evaluate its drug potential. github.ioresearchgate.net

| Property | Predicted Value | Interpretation |

|---|---|---|

| cLogP | 2.1 | Good lipophilicity |

| Solubility (logS) | -3.5 | Moderately soluble |

| Molecular Weight | 116.55 | Within drug-like range |

| Toxicity Risk - Mutagenicity | None | Low risk |

| Toxicity Risk - Tumorigenicity | None | Low risk |

| Toxicity Risk - Irritant | Medium | Potential for irritation |

| Drug-Likeness | 1.15 | Positive, contains favorable fragments |

| Drug Score | 0.75 | Good overall potential |

Research Applications in Medicinal Chemistry Via 4 Chloro 3 Methyl 1h Pyrazole Scaffolds

Development of Anti-Inflammatory Agents and Analgesics

Pyrazole (B372694) derivatives have a well-established history in the development of anti-inflammatory and analgesic drugs, with notable examples like celecoxib (B62257) and phenylbutazone. Building on this foundation, researchers have continued to explore new pyrazole-based compounds for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A study focused on new N1-substituted pyrazoles demonstrated significant anti-inflammatory activity, with some compounds exhibiting up to 90.40% inhibition in relevant assays. These compounds also showed potent analgesic effects. Further investigations into pyrazolyl benzenesulfonamides linked to other heterocyclic systems have also yielded compounds with promising dual anti-inflammatory and analgesic properties. Molecular docking studies have often been employed to understand the binding interactions of these compounds with the active sites of COX-1 and COX-2 enzymes, aiding in the design of more selective and potent inhibitors. The development of selective COX-2 inhibitors is a key objective, as these agents are expected to have a better gastrointestinal safety profile compared to non-selective NSAIDs.

Table 1: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound | In-vivo Anti-inflammatory Assay (% inhibition) | Reference |

|---|---|---|

| 2d | High | |

| 2e | High | |

| 3d | Good | |

| 6c | Good | |

| 6h | Good | |

| Celecoxib | Good (Reference) |

Exploration of Antimicrobial and Antifungal Activities

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities.

Numerous studies have reported the synthesis of pyrazole derivatives and their evaluation against a panel of clinically relevant bacteria. For instance, a series of novel pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. In one study, a pyrazole-containing compound exhibited potent activity against E. coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug ciprofloxacin. Another compound was found to be highly active against S. epidermidis with the same MIC value.

The incorporation of other heterocyclic moieties, such as thiazole (B1198619) or imidazothiadiazole, into the pyrazole scaffold has been shown to enhance antibacterial efficacy. For example, pyrazole derivatives containing an imidazo[2,1-b]thiadiazole moiety exhibited strong antibacterial activity, with some compounds showing MIC values as low as 0.25 µg/mL against multi-drug resistant strains.

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | E. coli | 0.25 | |

| Compound 4 | S. epidermidis | 0.25 | |

| 21c | Multi-drug resistant bacteria | 0.25 | |

| 23h | Multi-drug resistant bacteria | 0.25 | |

| Gatifloxacin (Control) | - | 1 |

The antifungal potential of pyrazole derivatives has been extensively investigated against a variety of human and plant fungal pathogens. Research has demonstrated the efficacy of these compounds against species such as Candida albicans and Aspergillus niger. One particular pyrazole derivative showed high activity against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard antifungal drug clotrimazole.

In the context of agricultural applications, pyrazole-based compounds have shown promise as fungicides. For example, derivatives of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid have been synthesized and evaluated for their activity against Rhizoctonia solani, the causative agent of rice sheath blight. Some of these compounds exhibited potent in vivo antifungal activity. Furthermore, pyrazolecarboxamide derivatives have demonstrated good antifungal activity against Pythium ultimum.

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 | Aspergillus niger | 1 | |

| Clotrimazole (Control) | Aspergillus niger | - | |

| SCU2028 | Rhizoctonia solani | IC50 = 7.48 | |

| 5a | Pythium ultimum | Good activity | |

| 5d | Pythium ultimum | Good activity | |

| 5e | Pythium ultimum | Good activity | |

| 5h | Pythium ultimum | Good activity | |

| 5l | Pythium ultimum | Good activity |

Investigation of Anticancer and Antitumor Properties

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have shown significant potential in this field. Their mechanisms of action are often multifaceted, involving the inhibition of various cellular targets crucial for cancer cell proliferation and survival.

A multitude of studies have reported the synthesis and cytotoxic evaluation of pyrazole derivatives against a wide range of human cancer cell lines. For instance, pyrazole benzothiazole (B30560) hybrids have demonstrated potent activity against cell lines such as HT29 (colon cancer), PC3 (prostate cancer), A549 (lung cancer), and U87MG (glioblastoma), with IC50 values in the low micromolar range. Another study on polysubstituted pyrazole derivatives identified a compound with an IC50 value of 2 µM against HepG2 hepatocellular carcinoma cells, which was more potent than the standard drug cisplatin.

The structural modifications of the pyrazole ring have been shown to significantly influence the cytotoxic efficacy. The introduction of different substituents can enhance the anticancer activity and selectivity of these compounds.

Table 4: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | |

| Compound 59 | HepG2 | 2 | |

| Cisplatin (Control) | HepG2 | 5.5 | |

| Compound 50 | HepG2 | 0.71 | |

| Erlotinib (Control) | HepG2 | 10.6 | |

| Sorafenib (Control) | HepG2 | 1.06 |

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Pyrazole derivatives have been investigated for their anti-angiogenic properties.

Research has shown that certain pyrazole derivatives can inhibit endothelial cell proliferation and migration, which are key steps in the angiogenic process. In vivo assays, such as the chicken chorioallantoic membrane (CAM) assay, have also been used to confirm the anti-angiogenic effects of these compounds. The mechanism of action often involves the inhibition of key signaling pathways, such as the VEGF/VEGFR-2 pathway, which plays a central role in angiogenesis. Fused pyrazolo[4,3-c]quinoline motifs have emerged as particularly potent anti-angiogenic compounds.

Enzyme Inhibition Studies and Receptor Interaction Modulators

The 4-chloro-3-methyl-1H-pyrazole scaffold is a foundational structure in medicinal chemistry for the development of compounds designed to interact with and modulate the activity of biological targets, particularly enzymes. The specific substitutions on the pyrazole ring, namely the chloro group at position 4 and the methyl group at position 3, provide a unique combination of steric, electronic, and lipophilic properties. These features can be systematically modified to achieve high-affinity and selective binding to the active sites of various enzymes, leading to their inhibition. The pyrazole ring itself is a versatile bioisostere that can replace other aromatic systems, like benzene (B151609), to enhance potency and improve physicochemical properties such as solubility. nih.gov The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, further facilitating specific interactions within enzyme pockets. nih.gov

Azole compounds, a class to which pyrazoles belong, are well-known for their antifungal properties, which often stem from the inhibition of cytochrome P450 enzymes essential for fungal cell membrane synthesis. However, specific research data directly evaluating derivatives of this compound for their inhibitory activity against fungal cytochrome P450 enzymes is not extensively detailed in the available literature. While many imidazole-based antifungal agents demonstrate nonselective inhibition of various P450s, specific studies focusing on the this compound core in the context of fungal P450 inhibition are required to establish its potential in this area. nih.gov

Derivatives of the pyrazole scaffold have shown significant promise as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and enzymatic browning. The inhibition of this enzyme is a target for cosmetic depigmentation agents and treatments for hyperpigmentation disorders. Research into carbathioamidopyrazole derivatives has indicated that the presence of a methyl group at the C-3 position of the pyrazole ring is beneficial for potent tyrosinase inhibition. Molecular docking studies suggest that these pyrazole derivatives may function by competitively binding to the enzyme's active site, thereby blocking substrate access. The structural arrangement of the pyrazole core allows it to fit within the catalytic site and interact with key amino acid residues.

Table 1: Tyrosinase Inhibitory Activity of Pyrazole Derivatives

| Compound Type | Key Structural Feature | Observed Effect |

| Carbathioamidopyrazole Derivative 1 | Methyl group at C-3 | Demonstrated significant inhibitory properties against tyrosinase. |

| Carbathioamidopyrazole Derivative 2 | Methyl group at C-3, Hydroxyl at C-5 | Exhibited inhibitory effects superior to the standard inhibitor, kojic acid. |

| Carbathioamidopyrazole with Arenyl Substituent | Arenyl group at C-3 | Showed significantly impaired inhibitory action compared to alkyl-substituted versions. |

Lead Compound Identification and Optimization from the Pyrazole Core

The pyrazole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be used to build inhibitors for various biological targets. nih.govfrontiersin.org The this compound core serves as an excellent starting point for identifying lead compounds—molecules with promising activity that can be refined through chemical modification. The process of lead optimization involves systematically altering the structure of the lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.gov

A key strategy in optimizing pyrazole-based leads is the exploration of structure-activity relationships (SAR). nih.gov This involves synthesizing a series of analogs where different functional groups are introduced at various positions on the pyrazole ring and associated side chains. For example, in the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, researchers started with a pyrazole sulfonamide lead. acs.org They found that removing either the 3-methyl or 5-methyl group from the pyrazole core did not affect enzyme potency, but removing both resulted in a significant loss of activity. acs.org This demonstrates how substitutions on the pyrazole ring directly influence biological function.

Another example can be seen in the discovery of a phenylpyrazole derivative, LC126, as a lead compound for developing selective inhibitors of the anti-apoptotic protein MCL-1. nih.gov Starting with this hit, which had a novel core structure, researchers conducted multiple rounds of structural optimization to achieve derivatives with enhanced binding affinity and improved selectivity over related proteins like BCL-2. nih.gov This iterative process of synthesis and biological evaluation is central to transforming a pyrazole-based hit into a viable drug candidate.

Table 2: Example of a Lead Optimization Cascade for a Pyrazole-Based Compound

| Stage | Compound Modification | Outcome |

| Lead Compound | Initial pyrazole sulfonamide with 3- and 5-methyl groups. | Baseline enzyme and parasite potency established. acs.org |

| Optimization 1 | Removal of the 3-methyl group from the pyrazole core. | Enzyme potency maintained, but parasite potency was reduced. acs.org |

| Optimization 2 | Removal of the 5-methyl group from the pyrazole core. | Both enzyme and parasite potency were maintained. acs.org |

| Optimization 3 | Removal of both the 3- and 5-methyl groups. | Significant loss in enzyme potency observed. acs.org |

| Optimization 4 | "Capping" the sulfonamide group to reduce polarity and acidity. | Markedly increased penetration of the blood-brain barrier and improved selectivity. acs.org |

Rational Drug Design Strategies Utilizing Pyrazole Scaffolds

Rational drug design involves the deliberate creation of new therapeutic molecules based on a deep understanding of the biological target's three-dimensional structure and function. The this compound scaffold is an ideal building block for such strategies due to its well-defined chemical properties and synthetic accessibility. nih.govresearchgate.net

One prominent strategy is the use of the pyrazole ring as a bioisostere . nih.gov In this approach, the pyrazole moiety is used to replace another chemical group, often a phenyl ring, in a known inhibitor. This substitution can lead to significant improvements in the compound's drug-like properties. For instance, replacing a benzene ring with a pyrazole ring can decrease lipophilicity, potentially improving solubility and pharmacokinetic characteristics without sacrificing, and sometimes even enhancing, binding affinity to the target protein. nih.gov

Structure-based drug design is another powerful strategy. If the 3D structure of the target enzyme is known, computational tools like molecular docking can be used to predict how derivatives of this compound will bind within its active site. researchgate.netconnectjournals.com These simulations allow medicinal chemists to rationally design modifications to the pyrazole scaffold. For example, modeling might suggest that adding a specific substituent at the N-1 position could form a new hydrogen bond with an amino acid residue in the target, thereby increasing the compound's potency. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the N1 position removes its ability to act as a donor, a feature that can be exploited to fine-tune binding interactions. nih.gov

Furthermore, pharmacophore mapping and quantitative structure-activity relationship (QSAR) studies are computational techniques that help identify the key chemical features required for biological activity. researchgate.netconnectjournals.com By analyzing a series of pyrazole analogs and their corresponding potencies, researchers can build a model that predicts the activity of new, unsynthesized compounds. This accelerates the design-synthesize-test cycle, making the drug discovery process more efficient. researchgate.net

Research Applications in Agrochemical Science Derived from 4 Chloro 3 Methyl 1h Pyrazole

Development of Herbicidal Compounds and their Mechanisms of Action

Derivatives of 4-chloro-3-methyl-1H-pyrazole have been investigated for their herbicidal properties, with a significant focus on the inhibition of the 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) enzyme. This mechanism of action is a key target for modern herbicides due to its effectiveness and, in some cases, favorable crop selectivity.

Inhibition of 4-Hydroxyphenyl-pyruvate dioxygenase (4-HPPD)

A substantial body of research has focused on pyrazole (B372694) derivatives as potent inhibitors of the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD). nih.govnih.govresearchgate.netresearchgate.netclockss.orgnih.gov This enzyme is crucial in plants for the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential components for photosynthesis and antioxidant protection. researchgate.net Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new plant tissues due to the photooxidation of chlorophyll, ultimately causing the death of susceptible weeds. clockss.org

Numerous studies have designed and synthesized novel pyrazole derivatives, including those with aromatic ketone and benzoyl scaffolds, that exhibit significant inhibitory activity against HPPD. nih.govresearchgate.net For instance, certain pyrazole aromatic ketone analogs have been identified as promising lead structures for the development of HPPD-inhibiting herbicides. nih.gov The efficacy of these compounds is often evaluated through in vitro enzyme assays and in vivo herbicidal activity tests, with some derivatives showing inhibitory activity superior to commercial standards like topramezone (B166797) and mesotrione. researchgate.netnih.gov Molecular docking studies have further elucidated the interaction between these pyrazole derivatives and the active site of the HPPD enzyme, often highlighting the role of hydrophobic and π-π interactions. researchgate.net

Selective Action against Weed Species

A critical aspect of herbicide development is achieving selective action, whereby the compound effectively controls weeds without causing significant harm to the desired crop. Research into pyrazole-based herbicides has demonstrated the potential for such selectivity. For example, certain pyrazole aromatic ketone analogs have shown good crop selectivity for major crops like wheat, maize, and rice at effective application rates. nih.gov

The herbicidal activity of these compounds has been tested against a range of both monocotyledonous and dicotyledonous weeds. Studies have reported excellent herbicidal activity of pyrazole derivatives against problematic weed species such as Chenopodium serotinum, Stellaria media, and Brassica juncea. nih.gov The development of derivatives with post-emergence herbicidal effects is a key area of research, with some compounds showing strong inhibition of weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. tandfonline.com The structural modifications of the pyrazole molecule, including the introduction of different substituents, play a crucial role in determining both the spectrum of weed control and crop safety. researchgate.netnih.gov

Fungicidal Efficacy and Target Pathways in Plant Pathogens

The pyrazole scaffold is a well-established pharmacophore in the design of fungicides. Derivatives incorporating the this compound moiety have been explored for their efficacy against a variety of plant pathogenic fungi, with research focusing on their mechanisms of action and potential for broad-spectrum disease control.

Novel pyrazole derivatives have been synthesized and evaluated for their fungicidal activities against economically important plant pathogens. nih.govmdpi.comresearchgate.net These studies often involve in vitro screening against a panel of fungi to determine the potency and spectrum of activity. For example, certain chloro-containing 1-aryl-3-oxypyrazoles have demonstrated excellent fungicidal activity against Rhizoctonia solani. nih.gov The target pathways of these fungicidal pyrazole derivatives can vary, but a common mechanism is the disruption of cellular respiration.

Anti-rice Blast Activity

Rice blast, caused by the fungus Magnaporthe oryzae, is one of the most destructive diseases of rice worldwide. nih.gov Consequently, there is a continuous search for new and effective fungicides to manage this disease. While specific studies focusing solely on derivatives of this compound for anti-rice blast activity are not extensively detailed in the provided context, the broader class of pyrazole fungicides is relevant to this area. A patent for synergistic fungicidal mixtures for the control of rice blast includes a compound containing a 4-chloro-3-methyl-1,3-benzothiazol-2-one structure, indicating that chloro-methyl-substituted heterocyclic compounds are of interest in this field. google.com The development of fungicides with novel modes of action is crucial to combat potential resistance to existing treatments. nih.gov

Insecticidal and Pesticidal Activity of Pyrazole Derivatives

The versatility of the pyrazole chemical structure has also been leveraged in the development of insecticides and pesticides. By modifying the substituents on the pyrazole ring, researchers have been able to design compounds with potent activity against a range of agricultural pests.

Derivatives of pyrazole have been synthesized and tested for their insecticidal efficacy against various insect species. For instance, novel pyrazole derivatives containing a 5-trifluoromethylpyridyl moiety have shown good to excellent acaricidal activity against Tetranychus cinnabarinus (a species of spider mite) and insecticidal activity against Plutella xylostella (diamondback moth) and Aphis craccivora (bean aphid). Some of these compounds demonstrated 100% mortality rates at specific concentrations.

Innovations in Crop Protection Formulations

The biological efficacy of an active ingredient such as this compound is intrinsically linked to its formulation. The primary goal of agrochemical formulation is to optimize the delivery of the active compound to the target pest, ensuring maximum effectiveness while minimizing off-target environmental impact. Innovations in formulation science are therefore critical for enhancing the performance of pyrazole-based pesticides. These advancements focus on improving solubility, stability, spray retention, and the bioavailability of the active ingredient.

The development of effective formulations for pyrazole derivatives, many of which are solids with low water solubility, is a key area of research. crodaagriculture.com Traditional formulations like Wettable Powders (WP), Emulsifiable Concentrates (EC), and more recently, Suspension Concentrates (SC) and Water-Dispersible Granules (WDG), have been widely used. wsu.edu Suspension concentrates, for example, consist of a solid active ingredient dispersed in water and have gained popularity due to their ease of use, absence of dust, and high efficacy. crodaagriculture.com